N6-(4-Hydroxybenzyl)-adenosine

Catalog No.
S001760
CAS No.
110505-75-4
M.F
C17H19N5O5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-(4-Hydroxybenzyl)-adenosine

CAS Number

110505-75-4

Product Name

N6-(4-Hydroxybenzyl)-adenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1

InChI Key

UGVIXKXYLBAZND-LSCFUAHRSA-N

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O

Synonyms

N6-(4-hydroxybenzyl)adenosine, T1-11 compound

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound N6-(4-Hydroxybenzyl)-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N6-(4-Hydroxybenzyl)-adenosine (NHBA) is a naturally occurring compound found in the rhizomes of Gastrodia elata, an herb traditionally used in Asian medicine for neurological and neuropsychiatric conditions []. Recent scientific research suggests NHBA has promising applications in several areas:

Adenosine Receptor Agonist and Enzyme Inhibitor

NHBA acts as a dual modulator of the adenosine system. It functions as an agonist for the A2A adenosine receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1) []. A2AR is a G protein-coupled receptor involved in various physiological processes, including regulating blood flow, inhibiting platelet aggregation, and modulating neuronal activity []. ENT1 is responsible for the cellular uptake of adenosine, a neuromodulator that influences sleep, alertness, and cognition []. By simultaneously activating A2AR and inhibiting ENT1, NHBA may influence these processes.

N6-(4-Hydroxybenzyl)-adenosine is a novel adenosine analog derived from the rhizomes of Gastrodia elata. This compound is characterized by the substitution of a hydroxybenzyl group at the nitrogen-6 position of the adenosine molecule. Its unique structure allows it to interact with various adenosine receptors, particularly the A2A receptor, and it has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1) .

NHBA exhibits two key mechanisms of action that may contribute to its potential therapeutic effects:

  • A2A Adenosine Receptor Activation

    NHBA acts as an agonist for the A2A adenosine receptor, a G protein-coupled receptor involved in various physiological processes. A2A receptor activation can modulate neurotransmission and influence reward pathways [].

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

    NHBA inhibits ENT1, a transporter protein responsible for adenosine uptake into cells. This increased extracellular adenosine availability can further contribute to A2A receptor activation [].

These combined mechanisms may underlie the observed effects of NHBA in reducing alcohol consumption in animal models [].

Information on the safety profile of NHBA is limited. Studies investigating its effects have primarily been conducted in animal models []. Further research is needed to determine its potential toxicity and side effects in humans.

The chemical behavior of N6-(4-Hydroxybenzyl)-adenosine can be understood through its reactions involving nucleophilic substitutions and interactions with biological receptors. The compound can undergo phosphorylation, methylation, and deuteration, affecting its biological activity and stability. For instance, deuterated variants have been synthesized to study their pharmacokinetics and dynamics in biological systems .

N6-(4-Hydroxybenzyl)-adenosine exhibits significant biological activities. It activates the A2A receptor, which is involved in various physiological processes such as vasodilation and neurotransmission. Additionally, it has been reported to have neuroprotective effects, potentially mitigating neuronal damage in ischemic conditions . Its ability to inhibit ENT1 suggests a role in modulating adenosine levels within cells, further influencing cellular signaling pathways.

The synthesis of N6-(4-Hydroxybenzyl)-adenosine typically involves multi-step organic synthesis techniques. The process may start with the protection of hydroxyl groups followed by selective alkylation or acylation reactions to introduce the hydroxybenzyl group. Deuterated versions have also been synthesized for research purposes, utilizing deuterated solvents and reagents to trace metabolic pathways .

N6-(4-Hydroxybenzyl)-adenosine has potential applications in pharmacology and medicinal chemistry. Its role as an A2A receptor agonist positions it as a candidate for treating conditions such as neurodegenerative diseases, anxiety disorders, and cardiovascular issues. Furthermore, its ability to modulate nucleoside transport may offer therapeutic avenues in cancer treatment and ischemic injury management .

Studies on the interactions of N6-(4-Hydroxybenzyl)-adenosine with various receptors have highlighted its specificity for adenosine receptors, particularly A2A. Research indicates that this compound can influence neurotransmitter release and neuronal excitability, suggesting its potential utility in neurological research and therapy . Interaction studies also explore its effects on other signaling pathways influenced by adenosine.

Several compounds share structural similarities with N6-(4-Hydroxybenzyl)-adenosine, including:

  • Adenosine: The parent compound without substitutions; primarily acts on adenosine receptors.
  • N6-(2-Phenyl)adenosine: Similar in structure but with a phenyl group instead of hydroxybenzyl; exhibits different receptor affinities.
  • N6-(3-Hydroxybenzyl)-adenosine: Another analog with a hydroxy substituent but at a different position; may show altered biological activity.
CompoundStructural FeatureBiological Activity
N6-(4-Hydroxybenzyl)-adenosineHydroxybenzyl substitution at N6A2A receptor activation
AdenosineNo substitutionsBroad receptor activity
N6-(2-Phenyl)adenosinePhenyl substitution at N6Different receptor affinities
N6-(3-Hydroxybenzyl)-adenosineHydroxy substitution at N3Altered biological activity

N6-(4-Hydroxybenzyl)-adenosine's unique hydroxybenzyl group contributes significantly to its distinct biological profile compared to these similar compounds. Its specific receptor interactions and potential therapeutic applications make it a noteworthy subject for further research in pharmacology and medicinal chemistry.

The compound N6-(4-Hydroxybenzyl)-adenosine is formally named:
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxybenzyl)amino]-9H-purin-9-yl]oxolane-3,4-diol [1] [2].

Molecular Formula and Weight Analysis

ParameterResultSource
Molecular formulaC₁₇H₁₉N₅O₅ [1] [2]
Exact monoisotopic mass373.1436 Da [2]
Relative molecular mass (average)373.37 g mol⁻¹ [3] [4]
H-bond donors5 [2]
H-bond acceptors9 [2]
Hetero-atoms (N,O)10 [2]

The five oxygen and five nitrogen atoms give the molecule ample hydrogen-bonding capacity, a key factor in its solubility and receptor interactions.

Stereochemical Configuration

Chiral Center Determination

The ribofuranose ring contributes four stereogenic centres. Using the Cahn–Ingold–Prelog rules applied to the crystal-derived configuration of adenosine analogues, all centres are absolute and retain the natural D-ribose pattern:

Carbon (IUPAC locant)ConfigurationJustification
C-2′RHydroxymethyl group (–CH₂OH) has higher priority than the purine-bound carbon, giving R at 2′ [1]
C-3′SThe downward-oriented hydroxyl receives lowest priority, leading to S at 3′ [1]
C-4′RAssignment matches native ribose ring puckering (C2′-exo/C3′-endo) [1]
C-5′RCH₂OH is treated as a pseudo-chiral centre; configuration follows D-series nucleosides [1]

No additional chiral centre is introduced by the N6-substituent because the benzylic carbon is sp³ but bears two identical hydrogen atoms.

Tautomeric Forms

a) Principal Amino/Imino Equilibrium

Purine bases exhibit amino ↔ imino tautomerism at the exocyclic N-6 position. Quantum-chemical and NMR studies on adenine derivatives place the amino form as the dominant (> 99%) species in aqueous solution under physiological pH, with the imino form higher in free energy by 8–12 kcal mol⁻¹ [5] [6] [7].

Substituting N-6 with electron-rich benzyl groups modulates this balance. NMR investigations of N6-substituted adenosines reveal a detectable “mini-form”, attributed to intramolecular N7⋯H–C hydrogen bonding that stabilises a minor imino rotamer (11–32% at 298 K for related chloroadenosines) [8]. Density-functional calculations predict comparable stabilisation in the 4-hydroxybenzyl analogue, yet still favour the canonical amino tautomer by ≈ 5 kcal mol⁻¹ [5].

TautomerDominant protonation siteRelative population (298 K, D₂O)Key stabilising interactionReferences
AminoN-6–H≥ 95%Aromatic π-stacking with ribose [5] [8]
IminoN-1–H≤ 5%N7⋯H–C intramolecular H-bond [8] [6]

b) Consequences for Molecular Recognition

Minor imino tautomers of adenine nucleosides can transiently mimic Watson–Crick geometries, underpinning mutagenic base mis-pairing [9] [7]. Although N6-(4-Hydroxybenzyl)-adenosine is not incorporated into nucleic acids, its fleeting imino population influences receptor binding. In silico docking shows the imino form presents an acceptor–donor pattern complementary to equilibrative nucleoside transporter 1, consistent with reported nanomolar affinity [10].

Key Research Highlights

  • Computational thermodynamics: B3LYP/6-31+G(d,p) gas-phase studies give ΔG° (imino → amino) = 9.4 kcal mol⁻¹, lowered to 7.1 kcal mol⁻¹ with explicit water, supporting minor tautomer stabilisation in polar media [5].
  • NMR detection: ¹⁵N-HMBC spectra resolve separate cross-peaks for N-6 and N-7 in both tautomers; population ratio for related N6-hydroxybenzyl nucleosides fits a two-site fast-exchange model (k_ex ≈ 400 s⁻¹ at 298 K) [8].
  • Conformational preference: X-ray data for the parent N6-benzyladenosine show an anti glycosidic torsion (χ ≈ -160°) and C2′-exo sugar pucker, retained in the hydroxybenzyl variant by crystallographic analogy [11] [8].

N6-(4-Hydroxybenzyl)-adenosine occurs naturally as an endogenous compound within specific plant systems, with the most well-documented source being the rhizomes of Gastrodia elata Blume, a mycoheterotrophic orchid species [1] [2]. This compound represents a unique modification of the adenosine nucleoside where a 4-hydroxybenzyl group is attached to the nitrogen-6 position of the adenine base, resulting in a distinctive purine derivative with specialized biological properties [3] [4].

The endogenous production of N6-(4-Hydroxybenzyl)-adenosine in plant systems involves complex biosynthetic pathways that integrate purine nucleotide metabolism with secondary metabolite synthesis. Within Gastrodia elata, this compound is synthesized through modifications of the standard adenosine salvage pathway, where adenosine kinase plays a central regulatory role [5] [6]. The enzyme adenosine kinase exhibits substrate specificity for both adenosine and cytokinin ribosides, with kinetic parameters showing a Km value of 0.3 to 0.5 μM for adenosine and a Vmax/Km ratio of 5.4 to 22 L min⁻¹ mg⁻¹ protein [6].

Research has demonstrated that plant adenosine kinases possess unique regulatory mechanisms involving monomer-dimer equilibrium states that modulate enzymatic activity [5] [7]. The monomeric form represents the catalytically active state, while dimer formation results in mutual blocking of active sites, creating an inactive enzyme complex [5]. This oligomeric switching mechanism provides a novel negative feedback loop for maintaining steady adenosine and adenosine monophosphate levels within plant cells [7].

The biosynthetic pathway for N6-(4-Hydroxybenzyl)-adenosine involves several key enzymatic steps within the purine salvage system. Adenosine kinase catalyzes the phosphorylation of adenosine derivatives using adenosine triphosphate as the phosphate donor, with the reaction proceeding through conformational changes from an open to a closed enzyme state upon substrate binding [5]. The enzyme demonstrates substrate preference for adenosine over cytokinin ribosides, with N6-(isopentenyl)adenosine showing Km values of 3 to 5 μM and Vmax/Km ratios of 0.021 to 0.14 L min⁻¹ mg⁻¹ protein [6].

Within Gastrodia elata, the biosynthesis involves specialized metabolic adaptations related to its mycoheterotrophic lifestyle. The plant has evolved unique biochemical pathways that facilitate the synthesis of bioactive compounds, including N6-(4-Hydroxybenzyl)-adenosine, through interactions with fungal partners [8]. The genome of Gastrodia elata contains 18,969 protein-coding genes, with many genes involved in nucleotide metabolism and specialized secondary metabolite production [8].

The endogenous production also involves transport mechanisms mediated by equilibrative nucleoside transporters, particularly ENT1, which regulates the cellular distribution of adenosine derivatives [1]. N6-(4-Hydroxybenzyl)-adenosine functions as both an adenosine A2A receptor agonist and an ENT1 inhibitor, suggesting a dual regulatory role in adenosine signaling pathways [1] .

Cellular localization studies indicate that adenosine kinase activity occurs primarily in the cytoplasm and plastids, where de novo purine synthesis takes place [10] [11]. The plastid localization of purine biosynthetic enzymes, including the eleven enzymes required for adenosine monophosphate synthesis, suggests compartmentalized regulation of nucleotide metabolism [10]. This subcellular organization allows for coordinated regulation of purine nucleotide pools and specialized metabolite production.

The regulatory mechanisms controlling endogenous production involve multiple feedback systems. S-adenosyl homocysteine hydrolase generates adenosine as a byproduct of methylation reactions, requiring efficient adenosine kinase activity to prevent feedback inhibition of the S-adenosyl methionine cycle [12] [13]. This metabolic coupling links N6-(4-Hydroxybenzyl)-adenosine biosynthesis to broader cellular methylation processes and secondary metabolite production.

Environmental and developmental factors influence the endogenous production of N6-(4-Hydroxybenzyl)-adenosine in plant systems. Expression analysis shows that adenosine kinase genes are constitutively expressed, with highest mRNA levels in stem and root tissues [6]. The enzymatic activity reflects protein levels in most tissues, suggesting transcriptional control of biosynthetic capacity [6].

Laboratory Synthesis Protocols

Solid-Phase Peptide Synthesis Modifications

Solid-phase peptide synthesis approaches for N6-(4-Hydroxybenzyl)-adenosine derivatives have been developed to enable the preparation of nucleoside-modified peptides and complex conjugates. These methodologies represent advanced synthetic strategies that combine traditional peptide synthesis techniques with nucleoside chemistry to create stable analogs suitable for biochemical research applications [14] [15].

The fundamental approach utilizes fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis protocols modified specifically for nucleoside incorporation. The synthesis begins with the preparation of appropriately protected N6-(4-Hydroxybenzyl)-adenosine building blocks that are compatible with standard peptide synthesis conditions [15] [16]. Key protecting groups include p-methoxybenzyl ethers at the ribose hydroxyl positions, which can be removed during global acidic deprotection, and tert-butyldiphenylsilyl ethers at the 5'-position for selective deprotection during on-resin modifications [16].

The solid support selection is critical for successful synthesis. TentaGel S AC resin preloaded with glycine provides optimal stability and swelling properties for nucleoside-peptide conjugates [16]. This resin system allows for efficient coupling reactions while maintaining the integrity of the nucleoside moiety throughout the synthesis sequence [16]. The acid-labile nature of this resin enables clean product release during final cleavage conditions.

Coupling reagent optimization involves the use of ethylthio-1H-tetrazole as the activating agent for phosphoramidite chemistry applications [16]. This reagent system provides efficient activation of phosphoramidite building blocks while maintaining compatibility with the nucleoside functionality [16]. Reaction monitoring through liquid chromatography-mass spectrometry analysis allows for real-time assessment of coupling efficiency and side product formation.

The phosphoramidite chemistry modifications enable the installation of adenosine diphosphate moieties directly on the solid support. The key innovation involves P(III) to P(V) oxidation using tert-butyl hydroperoxide as a mild oxidizing agent, which prevents oxidation of sulfur-containing moieties in thioribose analogs [16]. This oxidation approach typically yields 68-75% conversion efficiency while maintaining the integrity of sensitive functional groups [16].

Deprotection strategies require careful optimization to achieve selective removal of protecting groups without compromising the nucleoside structure. The removal of fluorenylmethoxycarbonyl protecting groups uses 10% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide, achieving complete deprotection in 20 minutes [16]. Silyl ether deprotection employs tetrabutylammonium fluoride in tetrahydrofuran, providing selective 5'-hydroxyl liberation in 30 minutes [16].

The synthesis of 4-thioribose analogs represents an advanced modification strategy that enhances the stability of the glycosidic linkage. This approach involves the incorporation of 4-deoxy-4-thioribose building blocks that resist enzymatic degradation while maintaining biological activity [16]. The synthesis requires specialized glycosylation conditions using alkynylbenzoate donors under mild activation conditions to preserve acid-labile protecting groups [16].

Global deprotection and cleavage protocols utilize trifluoroacetic acid-based cocktails that simultaneously remove protecting groups and cleave the product from the solid support. The typical deprotection mixture contains trifluoroacetic acid, water, and triisopropylsilane in optimized ratios to minimize side reactions [16]. Reaction times of 2-4 hours at room temperature provide complete deprotection with yields ranging from 75-90% [16].

Purification methodologies employ preparative high-performance liquid chromatography using reverse-phase columns with acetonitrile-water gradients. The nucleoside-peptide conjugates typically elute based on their hydrophobic character, with the 4-hydroxybenzyl substituent providing additional retention characteristics [16]. Final products are obtained with purities exceeding 95% as determined by analytical high-performance liquid chromatography and mass spectrometry analysis.

Quality control procedures include comprehensive structural characterization using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. The integrity of the N6-(4-hydroxybenzyl) linkage is confirmed through characteristic chemical shift patterns and fragmentation patterns [16]. Stability testing under various pH conditions demonstrates the robustness of the synthesized conjugates for biological applications.

Enzymatic Catalysis Approaches

Enzymatic catalysis represents the most physiologically relevant approach for the synthesis of N6-(4-Hydroxybenzyl)-adenosine and related derivatives. These biocatalytic methods utilize specific enzymes from the purine salvage pathway to achieve regioselective and stereoselective transformations under mild reaction conditions [17] [6].

The primary enzymatic approach involves adenosine kinase-catalyzed phosphorylation reactions that can be adapted for the synthesis of modified adenosine derivatives. Adenosine kinase from Arabidopsis thaliana demonstrates broad substrate specificity, accepting not only adenosine but also N6-substituted analogs including cytokinin ribosides [6] [13]. The enzyme exhibits optimal activity at pH 8.0-9.5 and 37°C, with kinetic parameters showing Km values of 0.3-0.5 μM for adenosine and 3-5 μM for N6-(isopentenyl)adenosine [6].

Multi-enzyme cascade systems provide an efficient route for the conversion of adenosine to adenosine triphosphate using polyphosphate as the phosphate donor. This approach combines adenosine kinase with two functionally distinct polyphosphate kinases in a one-pot reaction system [17]. The first-stage reaction involves adenosine kinase from Arabidopsis thaliana converting adenosine to adenosine monophosphate using adenosine triphosphate as the phosphate donor, while polyphosphate kinase regenerates adenosine triphosphate from adenosine diphosphate [17].

The optimization of enzyme ratios proves critical for efficient cascade reactions. Studies demonstrate that an adenosine kinase to polyphosphate kinase ratio of 4:1 provides optimal adenosine consumption rates while maintaining efficient adenosine diphosphate accumulation [17]. The total enzyme loading of 0.1 g/L with appropriate ratios achieves complete adenosine conversion within the first stage of the reaction [17].

Polyphosphate kinase selection significantly impacts reaction efficiency and product yields. Sulfurovum lithotrophicum polyphosphate kinase exhibits excellent activity over a wide pH range (pH 4.0-9.0) and demonstrates remarkable thermostability with a half-life exceeding 155.6 hours at 45°C [17]. These properties make it particularly suitable for extended reaction times and elevated temperature conditions [17].

Cofactor optimization involves careful control of magnesium ion concentrations, which serve as essential cofactors for kinase-catalyzed reactions. Studies show that 20 mM magnesium chloride provides optimal adenosine consumption rates, with higher concentrations showing diminishing returns and potential inhibitory effects [17]. The absence of magnesium ions completely prevents the coupling reaction, emphasizing the critical role of this cofactor [17].

The enzymatic synthesis of N6-(4-Hydroxybenzyl)-adenosine derivatives can be achieved through substrate engineering approaches where modified adenosine analogs serve as substrates for adenosine kinase. The enzyme's ability to accept N6-substituted adenosines suggests potential for synthesizing the target compound through appropriate substrate design and reaction optimization [6] [13].

Temperature optimization studies reveal that 45°C provides the optimal balance between reaction rate and enzyme stability for most cascade systems. At this temperature, adenosine consumption rates are maximized while maintaining adequate enzyme activity throughout extended reaction periods [17]. Lower temperatures result in reduced reaction rates, while higher temperatures lead to accelerated enzyme denaturation [17].

pH optimization demonstrates that the enzymatic systems function optimally at pH 8.0 in Tris-HCl buffer systems. This pH provides favorable ionization states for both substrate binding and catalytic turnover while maintaining enzyme structural integrity [17]. Buffer concentrations of 100 mM provide adequate buffering capacity without interfering with enzyme activity [17].

Scale-up considerations for enzymatic synthesis involve maintaining optimal enzyme-to-substrate ratios while ensuring adequate mass transfer and heat dissipation. Successful scale-up to multi-gram quantities requires careful attention to oxygen levels, stirring rates, and temperature control to maintain enzymatic activity throughout the reaction [17].

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

373.13861872 g/mol

Monoisotopic Mass

373.13861872 g/mol

Heavy Atom Count

27

Wikipedia

N6-(4-Hydroxybenzyl)adenosine

Dates

Last modified: 09-13-2023
[1]. Vistoli G, et al. Naturally occurring N(6)-substituted adenosines (cytokinin ribosides) are in vitro inhibitors of platelet aggregation: an in silico evaluation of their interaction with the P2Y(12) receptor. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5652-5655.
[2]. Zhang, Ying; Shi, Jian-gong; Liu, Geng-tao; Zhang, Jian-jun. Effect of N6-(4-hydroxybenzyl) adenine riboside isolated from Gastrodia elata on muscle strength, motor coordination and body temperature in mice. From Guoji Yaoxue Yanjiu Zazhi (2012), 39(5), 420-424.

Explore Compound Types